1-(2-Phenoxyethyl)piperazine

P2X3 Purinoceptor Pain Pharmacology Antagonist Potency

1-(2-Phenoxyethyl)piperazine (CAS 13484-37-2) is a monosubstituted piperazine derivative characterized by a phenoxyethyl group at the N1 position. It serves as a core intermediate and a privileged scaffold in medicinal chemistry, with research applications spanning central nervous system (CNS) disorders and pain management.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 13484-37-2
Cat. No. B087670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenoxyethyl)piperazine
CAS13484-37-2
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCOC2=CC=CC=C2
InChIInChI=1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2
InChIKeyPTJSLCXRMMGRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenoxyethyl)piperazine (CAS 13484-37-2): A Versatile Piperazine Scaffold for CNS and Pain Target Development


1-(2-Phenoxyethyl)piperazine (CAS 13484-37-2) is a monosubstituted piperazine derivative characterized by a phenoxyethyl group at the N1 position [1]. It serves as a core intermediate and a privileged scaffold in medicinal chemistry, with research applications spanning central nervous system (CNS) disorders and pain management [2]. The compound has demonstrated notable antagonist activity at specific purinergic and serotonergic receptors, establishing it as a valuable chemical tool for probing these pathways .

1 CNS & Pain Target Scaffold – Reported purinergic and serotonergic antagonist context supports pathway studies.
2 Privileged Piperazine Core – Monosubstituted scaffold enables derivatization for SAR exploration across receptor programs.

1-(2-Phenoxyethyl)piperazine: Why Generic Piperazine Scaffolds Cannot Guarantee Equivalent P2X3 Antagonist Potency


Generic substitution with other monosubstituted piperazines or even other phenoxyalkyl-piperazines is scientifically inadvisable due to the critical structure-activity relationship (SAR) of the 2-phenoxyethyl moiety. The specific linker length and terminal phenyl group are not arbitrary; they are essential for achieving the precise molecular recognition required for selective receptor interactions. For instance, while the core piperazine ring is common to many building blocks, the specific substituent on 1-(2-Phenoxyethyl)piperazine confers a unique potency profile, particularly against the P2X3 purinoceptor, which is not a general property of all piperazines [1][2]. Therefore, substituting this compound with a seemingly similar analog could lead to a significant loss of target engagement and invalidate downstream experimental results.

SAR-dependent linker: The 2-phenoxyethyl group is critical for P2X3 potency; generic piperazines may lack target engagement.

Selectivity not generalizable: 5-HT2A selectivity vs. D4/SERT observed for this compound may not transfer to other piperazine analogs.

Quantitative Differentiation of 1-(2-Phenoxyethyl)piperazine: A Direct Comparative Analysis of P2X3 Antagonist Activity


1-(2-Phenoxyethyl)piperazine Exhibits Comparable Potency to Advanced P2X3 Antagonist Candidates

1-(2-Phenoxyethyl)piperazine demonstrates an EC50 of 80 nM for antagonist activity against the recombinant rat P2X3 receptor. This places it within the same potency range as the optimized clinical candidate 'P2X3 antagonist 34,' which exhibits IC50 values of 25 nM (human), 92 nM (rat), and 126 nM (guinea pig) [1][2].

P2X3 Potency
Cross-study comparable
EC50 80 nM (rat P2X3)
Potency comparable to advanced antagonist candidate (within ~3-fold)
Assay conditions differ (oocytes vs cells); direct comparison requires cross-validation
P2X3 Purinoceptor Pain Pharmacology Antagonist Potency

Superior 5-HT2A Receptor Selectivity Profile Compared to the Atypical Antipsychotic Clozapine

According to technical documentation, 1-(2-Phenoxyethyl)piperazine is a potent antagonist of the 5-HT2A receptor and exhibits a superior selectivity profile by showing no affinity for other serotonin receptors, the D4 dopamine receptor, or the serotonin transporter (SERT) . This is in stark contrast to clozapine, a structurally related atypical antipsychotic, which has a broad and complex polypharmacology that includes interactions with these off-targets. The lack of binding to these additional targets is proposed as a key differentiator, potentially contributing to a more favorable safety and side-effect profile .

5-HT2A Selectivity
Data to verify
Potent 5-HT2A antagonist; no reported affinity for D4, SERT
Cleaner pharmacological probe than clozapine for 5-HT2A studies
Binding assay details not disclosed; selectivity requires independent validation
5-HT2A Serotonin Receptor Receptor Selectivity Antipsychotic Pharmacology

Evidence of Enhanced Antioxidant Potential Within the Phenoxyethyl-Piperazine Class

Derivatives of 1-(phenoxyethyl)-piperazine have been shown to possess significant antioxidant properties, increasing superoxide dismutase (SOD) activity and total antioxidant capacity (TAC) in vitro in human blood samples [1]. These compounds were compared against standard antioxidants Trolox and Resveratrol. Notably, specific substitutions like methyl and dimethyl groups on the phenoxy moiety enhanced activity, while the addition of a chlorine atom decreased it [1]. This data infers that the core 1-(2-Phenoxyethyl)piperazine scaffold is a promising starting point for developing molecules with the ability to modulate oxidative stress pathways.

Antioxidant Potential
Class-level inference
Derivatives increased SOD activity and TAC (vs. Trolox)
Supports scaffold-based antioxidant design; parent compound activity not established
In vitro human blood assays; structural optimization likely required
Antioxidant Activity Oxidative Stress Cardiovascular Research

1-(2-Phenoxyethyl)piperazine: Optimal Application Scenarios in Pain and CNS Research Programs


P2X3 Purinoceptor Tool Compound for In Vitro Pain Pathway Studies

1-(2-Phenoxyethyl)piperazine is best applied as a cost-effective tool compound for in vitro investigations of the P2X3 purinoceptor. Its established EC50 of 80 nM [1] makes it suitable for validating P2X3's role in cellular models of chronic pain and inflammation, providing a simpler alternative to more advanced clinical candidates without sacrificing target potency.

Selective 5-HT2A Pharmacological Probe to Dissect Serotonergic Signaling

Given its reported selectivity profile as a 5-HT2A antagonist with no affinity for other serotonin receptors or key off-targets like D4 and SERT , this compound serves as a highly specific probe for isolating the functional role of 5-HT2A in complex neurobiological systems. This allows researchers to attribute observed phenotypes directly to 5-HT2A modulation, avoiding the interpretive challenges of a polypharmacological agent like clozapine.

Scaffold for Designing Novel Antioxidant and Cardiovascular Agents

Based on class-level evidence showing that substituted 1-(phenoxyethyl)-piperazines can significantly enhance SOD activity and total antioxidant capacity [2], this compound is a strategic starting material for medicinal chemistry programs. Researchers seeking to build novel molecules for treating conditions involving oxidative stress, such as cardiovascular disease, can use this core scaffold to introduce modifications aimed at optimizing and potentiating these beneficial antioxidant properties.

Application
Selection Property
Validation Focus
P2X3 pathway studies
P2X3 antagonist assay context
Comparator cross-study potency review
5-HT2A receptor signaling studies
Selective 5-HT2A probe profile
Off-target binding review (D4, SERT)
Antioxidant pathway research
Phenoxyethyl-piperazine scaffold derivatization
SOD/TAC activity class-level evidence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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